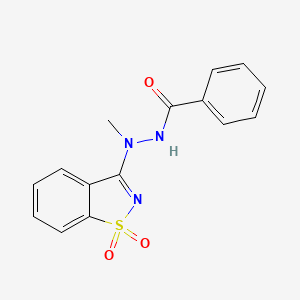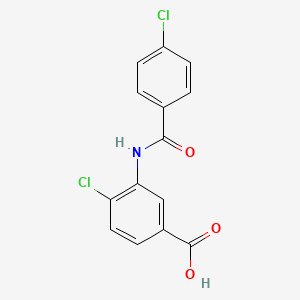![molecular formula C14H9N5O2S2 B12493938 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12493938.png)
3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione is a complex organic compound that combines the structural features of tetrazole and benzothiazole. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while benzothiazoles are recognized for their role in various industrial and pharmaceutical applications .
Preparation Methods
The synthesis of 3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione typically involves the reaction of 1-phenyl-1,2,3,4-tetrazole-5-thiol with 1,2-benzothiazole-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole or benzothiazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of infections and cancer, owing to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The benzothiazole moiety can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar compounds include other tetrazole and benzothiazole derivatives, such as:
5-Phenyl-1,2,3,4-tetrazole: Known for its use in medicinal chemistry and as a ligand in coordination chemistry.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator and in medicinal chemistry for its antimicrobial properties.
1,3-Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and as a corrosion inhibitor .
Properties
Molecular Formula |
C14H9N5O2S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(1-phenyltetrazol-5-yl)sulfanyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C14H9N5O2S2/c20-23(21)12-9-5-4-8-11(12)13(16-23)22-14-15-17-18-19(14)10-6-2-1-3-7-10/h1-9H |
InChI Key |
HZAGJWCDHXDWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,N-trimethyl-2-({(1Z)-1-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]ethyl}amino)ethanaminium](/img/structure/B12493867.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B12493868.png)
![2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate](/img/structure/B12493872.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493873.png)

![N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B12493880.png)

![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12493913.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12493919.png)

![Ethyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493928.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12493931.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12493941.png)
